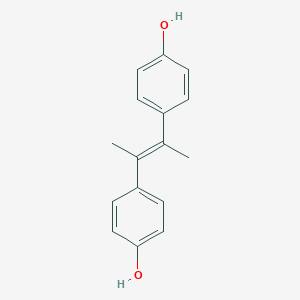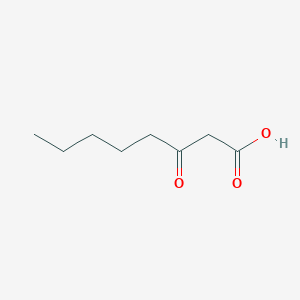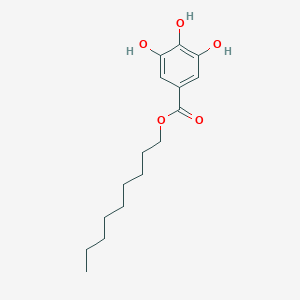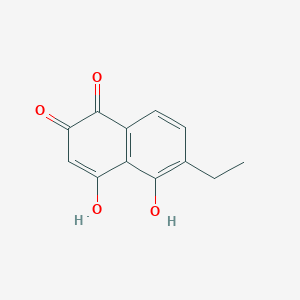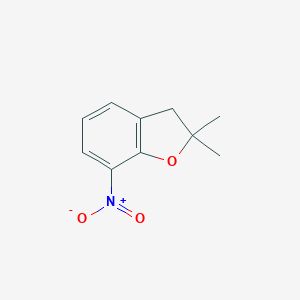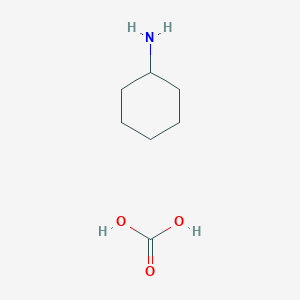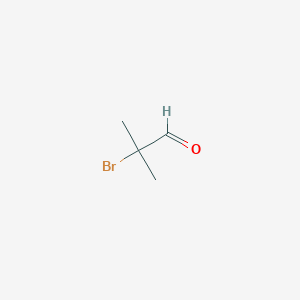![molecular formula C22H21N3O2S B082790 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- CAS No. 13033-91-5](/img/structure/B82790.png)
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It is also thought to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- can affect various biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to their growth inhibition. It has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- in lab experiments is its broad-spectrum activity against various bacteria, fungi, and cancer cells. However, its use is limited by its solubility in water, which can make it difficult to administer in vivo. It also has potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-. One potential direction is the development of new derivatives of this compound with improved solubility and lower toxicity. Another direction is the investigation of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of 4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- involves the reaction of 3-ethyl-2(3H)-benzoxazolone with ethylisothiocyanate and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, which is subsequently cyclized to form the final product.
Eigenschaften
CAS-Nummer |
13033-91-5 |
|---|---|
Produktname |
4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo- |
Molekularformel |
C22H21N3O2S |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
3-ethyl-5-[2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H21N3O2S/c1-3-23-17-12-8-9-13-19(17)27-20(23)15-14-18-21(26)24(4-2)22(28)25(18)16-10-6-5-7-11-16/h5-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
JAFSZVFUWRLSPS-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\3/C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
Kanonische SMILES |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)N3C4=CC=CC=C4)CC |
Andere CAS-Nummern |
13033-91-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




